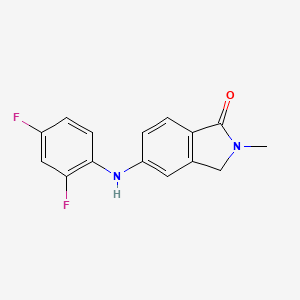
5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by the presence of a difluoroanilino group attached to an isoindolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2,4-difluoroaniline with an appropriate isoindolinone precursor. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The difluoroanilino group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3)
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines
科学研究应用
5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic properties .
作用机制
The mechanism of action of 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroanilino group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-cancer and anti-microbial activities .
相似化合物的比较
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of various fluorinated compounds.
2,5-Difluoroaniline: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Difluoro-1-nitrobenzene: An intermediate in the production of dyes and pigments
Uniqueness
5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isoindolinone core and the difluoroanilino group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
生物活性
5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest due to its potential biological activities. This article compiles findings from various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique isoindole structure, which is significant in medicinal chemistry for its ability to interact with various biological targets. Its chemical formula is C13H11F2N, and it possesses the following structural characteristics:
- Isoindole core : A bicyclic structure that contributes to its biological activity.
- Difluoroaniline substituent : Enhances lipophilicity and may influence binding affinity to biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Activation of caspase pathways |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects . Studies have reported its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly NF-kB signaling.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced cell proliferation.
Case Study 1: Breast Cancer Treatment
A recent study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment. Flow cytometry analysis revealed an increase in Annexin V-positive cells, confirming apoptotic cell death.
Case Study 2: Inflammatory Response in Macrophages
In a separate study focusing on macrophage activation, the compound was tested for its ability to inhibit LPS-induced inflammation. The results showed a significant reduction in TNF-alpha levels at concentrations as low as 5 µM, indicating its potential as an anti-inflammatory agent.
属性
CAS 编号 |
918330-25-3 |
|---|---|
分子式 |
C15H12F2N2O |
分子量 |
274.26 g/mol |
IUPAC 名称 |
5-(2,4-difluoroanilino)-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12F2N2O/c1-19-8-9-6-11(3-4-12(9)15(19)20)18-14-5-2-10(16)7-13(14)17/h2-7,18H,8H2,1H3 |
InChI 键 |
UKZPXWBYQMISHF-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(C1=O)C=CC(=C2)NC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















